1-(1-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one
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Overview
Description
1-(1-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a cyclopropyl group and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the Pyrrolidine Ring: Pyrrolidine can be introduced via nucleophilic substitution reactions or through the use of pyrrolidine derivatives in condensation reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving organometallic reagents and catalysts.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one: Lacks the methyl group on the cyclopropyl ring.
1-(1-Methylcyclopropyl)-2-(piperidin-2-yl)ethan-1-one: Contains a piperidine ring instead of a pyrrolidine ring.
1-(1-Methylcyclopropyl)-2-(pyrrolidin-2-yl)propan-1-one: Has an additional carbon in the main chain.
Uniqueness
1-(1-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to the presence of both a methylcyclopropyl group and a pyrrolidine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H17NO |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(1-methylcyclopropyl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C10H17NO/c1-10(4-5-10)9(12)7-8-3-2-6-11-8/h8,11H,2-7H2,1H3 |
InChI Key |
POATVFLGGZNCKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)CC2CCCN2 |
Origin of Product |
United States |
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